molecular formula C11H23NO4Si B8278433 N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine

N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine

Cat. No.: B8278433
M. Wt: 261.39 g/mol
InChI Key: LMFSUXXQTKCGGW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) group. These groups are often used in organic synthesis to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is introduced by reacting the Boc-protected alanine with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc and TMS groups can be removed under acidic conditions to yield the free amino acid.

    Substitution Reactions: The TMS group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TMS group.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the TMS group under mild conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid, alanine.

    Substitution: Depending on the nucleophile used, various substituted alanine derivatives can be formed.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a precursor for the synthesis of modified amino acids used in protein engineering.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine primarily involves its role as a protected amino acid. The Boc and TMS groups protect the amino and carboxyl groups, respectively, during chemical reactions. This allows for selective reactions to occur at other functional groups without interference.

Comparison with Similar Compounds

Similar Compounds

    (2r)-n-Tert-butoxycarbonyl-3-trimethylsilylvaline: Similar to N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine but with a valine backbone.

    (2r)-n-Tert-butoxycarbonyl-3-trimethylsilylglycine: Similar but with a glycine backbone.

Uniqueness

This compound is unique due to its specific combination of protecting groups and its alanine backbone. This makes it particularly useful in the synthesis of alanine-containing peptides and other derivatives.

Properties

Molecular Formula

C11H23NO4Si

Molecular Weight

261.39 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid

InChI

InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

LMFSUXXQTKCGGW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Si](C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O

Origin of Product

United States

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